2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}phenol
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Overview
Description
2-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including triazine, hydrazine, and diazenyl, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the hydrazine and diazenyl groups. Key steps include:
Formation of the triazine ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of pyrrolidine groups: Pyrrolidine groups are added to the triazine ring via nucleophilic substitution reactions.
Hydrazine functionalization: The hydrazine group is introduced through a reaction with hydrazine derivatives.
Diazenyl group addition: The final step involves the coupling of the diazenyl group to the phenol ring, often using diazonium salts under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes, receptors, and proteins, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{2-[4,6-DIMETHYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL
- 2-[(E)-{2-[4,6-DIETHYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL
Uniqueness
The uniqueness of 2-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-[(1Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]DIAZEN-1-YL]PHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of pyrrolidine, triazine, hydrazine, and diazenyl groups in a single molecule allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C25H26F3N9O |
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Molecular Weight |
525.5 g/mol |
IUPAC Name |
2-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-[[3-(trifluoromethyl)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C25H26F3N9O/c26-25(27,28)18-6-5-7-19(15-18)33-34-20-8-9-21(38)17(14-20)16-29-35-22-30-23(36-10-1-2-11-36)32-24(31-22)37-12-3-4-13-37/h5-9,14-16,38H,1-4,10-13H2,(H,30,31,32,35)/b29-16+,34-33? |
InChI Key |
TUVHWKHGDPSRHX-LKDHCYOUSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)N=NC4=CC=CC(=C4)C(F)(F)F)O)N5CCCC5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)N=NC4=CC=CC(=C4)C(F)(F)F)O)N5CCCC5 |
Origin of Product |
United States |
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